3-(Bromomethyl)-3-(methoxymethyl)oxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-3-(methoxymethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-8-3-6(2-7)4-9-5-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPUCAPMHNKSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(COC1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345881-95-9 | |
| Record name | 3-(bromomethyl)-3-(methoxymethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromomethyl 3 Methoxymethyl Oxetane
Strategies for Oxetane (B1205548) Ring Formation
The formation of the strained four-membered oxetane ring is a synthetic challenge due to unfavorable ring strain, which is comparable to that of oxiranes. beilstein-journals.org Several key strategies have been developed to overcome this barrier.
Intramolecular Cyclization Approaches from Functionalized Acyclic Precursors
The most common and historically significant method for forming oxetane rings is the intramolecular Williamson ether synthesis. acs.orgnih.govmagtech.com.cn This approach involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at one terminus and a nucleophilic alcohol at the other. masterorganicchemistry.com
For the synthesis of a 3,3-disubstituted oxetane, the precursor is typically a 2,2-disubstituted propane-1,3-diol. The key steps involve:
Monofunctionalization: Selective activation of one of the primary hydroxyl groups is crucial. This is often achieved by converting it into a good leaving group, such as a tosylate, mesylate, or a halide. acs.org
Base-Mediated Cyclization: The resulting halo-alcohol or sulfonate-alcohol is treated with a strong base (e.g., sodium hydride, potassium tert-butoxide) to deprotonate the remaining hydroxyl group, which then acts as an intramolecular nucleophile, displacing the leaving group to form the oxetane ring. acs.orgnih.gov
Yields for this cyclization can be modest due to competing side reactions like intermolecular etherification or elimination. acs.org However, this remains a foundational strategy, particularly in the synthesis of complex oxetane-containing natural products. acs.org A notable example involves the synthesis of 3,3-disubstituted oxetanes from dimethyl malonates, which are elaborated into diols, tosylated, and then cyclized, with reported yields for the Williamson etherification step ranging from 59% to 87%. acs.org
| Precursor Type | Key Reagents | Product | Typical Yields |
| 2,2-disubstituted-3-halo-1-propanol | NaH, KOtBu | 3,3-disubstituted oxetane | 59-87% acs.org |
| 2,2-disubstituted-1,3-propanediol | TsCl, base; then strong base | 3,3-disubstituted oxetane | Moderate to Good acs.org |
Cyclization Pathways Involving Epoxide Derivatives under Catalytic Conditions
Ring-expansion of three-membered rings, like epoxides, offers a thermodynamically favorable route to the less-strained four-membered oxetane ring. beilstein-journals.org This strategy is particularly effective for generating substituted oxetanes.
One prominent pathway involves the rearrangement of 2,3-epoxy alcohols, which can be promoted by Lewis acids. youtube.comamanote.comnih.gov The Lewis acid coordinates to the epoxide oxygen, facilitating a ring-opening to form a carbocation intermediate. youtube.com A neighboring hydroxyl group can then attack this carbocation, leading to the formation of the oxetane ring. The stereochemical outcome of this rearrangement can be controlled, allowing for the selective formation of specific isomers. nih.gov
Another approach utilizes sulfur ylides to mediate the ring expansion of epoxides. illinois.edu For instance, dimethyloxosulfonium methylide can react with an epoxide to form an oxetane. This method has been successfully applied in the synthesis of enantioenriched oxetanes. illinois.edu
| Starting Material | Catalyst/Reagent | Mechanism | Key Features |
| 2,3-Epoxy alcohol | Lewis Acids (e.g., SnCl₄, BF₃·OEt₂) | Catalytic rearrangement | Regio- and stereo-controlled nih.gov |
| Epoxide | Sulfur Ylides (e.g., (CH₃)₂SOCH₂) | Nucleophilic ring expansion | Applicable to enantioenriched synthesis illinois.edu |
Photochemical [2+2] Cycloadditions: The Paternò-Büchi Reaction in Oxetane Synthesis
The Paternò-Büchi reaction is a powerful photochemical method for the direct synthesis of oxetanes via a [2+2] cycloaddition of a carbonyl compound and an alkene. nih.govjst.go.jpbohrium.comnih.gov First reported in 1909, this reaction involves the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a biradical intermediate that subsequently cyclizes to the oxetane. nih.govnih.govnih.gov
This reaction is highly versatile and atom-economical. beilstein-journals.org The regioselectivity and stereoselectivity can be influenced by the electronic nature of the substrates and reaction conditions. mdpi.com For example, high regioselectivity is often observed in reactions involving electron-rich alkenes like enol ethers. nih.govmdpi.com While traditionally requiring UV irradiation, recent advancements have demonstrated the use of visible light mediated by photosensitizers, making the process milder and more accessible. nih.govnih.gov This method has been used to generate a variety of substituted oxetanes, including spirocyclic systems. bohrium.comnih.gov
C-H Functionalization Methodologies for Oxetane Scaffolds
More recent and advanced strategies for oxetane synthesis involve direct C-H functionalization. These methods offer novel synthetic disconnections and can streamline synthetic routes by avoiding pre-functionalization of starting materials. nih.govacs.org
One such methodology involves the coupling of an alcohol C-H functionalization with a Williamson etherification. beilstein-journals.org This process can be initiated from simple, unactivated alcohols under mild photoredox conditions. nih.govacs.org The reaction proceeds via a hydrogen atom transfer (HAT) from the alcohol, which generates a nucleophilic radical. This radical then engages in a series of steps to form a 1,3-relationship between the alcohol and a leaving group, setting the stage for an in-situ intramolecular Sₙ2 reaction to furnish the oxetane. nih.gov This approach is notable for its generality and applicability to the late-stage functionalization of complex molecules. acs.orgresearchgate.net
Introduction of Substituents at the 3-Position of the Oxetane Ring
Once the oxetane ring is formed, or during the synthesis of the acyclic precursor, the specific substituents at the 3-position must be installed. For 3-(bromomethyl)-3-(methoxymethyl)oxetane, this involves the controlled introduction of a bromomethyl and a methoxymethyl group.
Selective Bromomethylation Strategies
The introduction of the bromomethyl group is typically achieved through the bromination of a hydroxymethyl precursor. A common starting material for 3,3-disubstituted oxetanes is 2,2-bis(hydroxymethyl)propane-1,3-diol or a derivative thereof.
A plausible synthetic route could begin with the synthesis of 3-(hydroxymethyl)-3-(methoxymethyl)oxetane. This intermediate could potentially be formed via the cyclization of a precursor like 2-(hydroxymethyl)-2-(methoxymethyl)propane-1,3-diol. Once this key oxetane intermediate is obtained, the final step is the selective conversion of the hydroxymethyl group to a bromomethyl group.
Standard bromination methods, such as the Appel reaction (using triphenylphosphine (B44618) and carbon tetrabromide) or treatment with phosphorus tribromide, can be employed. Care must be taken to ensure the stability of the oxetane ring, as its strained nature can make it susceptible to ring-opening under harsh acidic conditions. nih.gov The synthesis of the related compound 3,3-bis(bromomethyl)oxetane (B1265868) highlights that brominating agents can be used effectively with oxetane precursors. ontosight.ai Similarly, the synthesis of 3-(bromomethyl)-3-methyloxetane (B152769) involves bromination of the corresponding 3-hydroxymethyl-3-methyloxetane. ontosight.aigoogle.com
Methodologies for Incorporating the Methoxymethyl Moiety
The introduction of the methoxymethyl group (–CH₂OCH₃) onto the 3-position of the oxetane ring is a critical step in the synthesis of this compound. This transformation is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. masterorganicchemistry.comyoutube.comchem-station.com
The most common approach involves using a precursor molecule, 3-(bromomethyl)-3-(hydroxymethyl)oxetane , which contains the necessary hydroxyl group for etherification. connectjournals.comnist.gov In this reaction, the hydroxyl group is first deprotonated by a strong base to form a more nucleophilic alkoxide intermediate. Sodium hydride (NaH) is a frequently employed base for this purpose, as it irreversibly deprotonates the alcohol, driving the reaction forward. youtube.com
Once the alkoxide is formed, it undergoes a nucleophilic substitution (Sₙ2) reaction with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂)SO₄). masterorganicchemistry.com The alkoxide attacks the electrophilic methyl group, displacing the halide or sulfate leaving group and forming the desired methoxymethyl ether linkage. The reaction is typically carried out in a polar aprotic solvent, like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which facilitates the Sₙ2 mechanism. chem-station.com
Key Steps in Williamson Ether Synthesis:
Deprotonation: The alcohol precursor is treated with a strong base (e.g., NaH) to form the sodium alkoxide.
Nucleophilic Attack: The resulting alkoxide acts as a nucleophile, attacking the methylating agent (e.g., CH₃I).
Ether Formation: The displacement of the leaving group yields the final this compound product.
The efficiency of this method relies on the Sₙ2 mechanism's preference for unhindered substrates, which is satisfied by the primary nature of both the hydroxymethyl group on the oxetane and the methylating agent. masterorganicchemistry.comyoutube.com
Table 1: Reagents and Conditions for Methoxymethyl Moiety Incorporation
| Precursor | Base | Methylating Agent | Solvent | Typical Conditions |
|---|---|---|---|---|
| 3-(Bromomethyl)-3-(hydroxymethyl)oxetane | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | DMF | 0 °C to room temperature |
| 3-(Bromomethyl)-3-(hydroxymethyl)oxetane | Potassium Hydride (KH) | Dimethyl Sulfate ((CH₃)₂SO₄) | THF | 0 °C to room temperature |
| 3-(Bromomethyl)-3-(hydroxymethyl)oxetane | Potassium tert-butoxide (KOtBu) | Methyl Iodide (CH₃I) | THF | Room temperature |
Comparative Analysis of Synthetic Routes for this compound and Analogues
The synthesis of this compound can be approached through different strategic pathways, which primarily vary in the timing of the oxetane ring formation relative to the functional group manipulations. A comparative analysis reveals the distinct advantages and disadvantages of each route.
Route A: Post-Cyclization Functionalization
This is the most direct and commonly cited route. It begins with a pre-formed, 3,3-disubstituted oxetane precursor, which is then chemically modified to yield the target compound.
Starting Material: 3,3-Bis(hydroxymethyl)oxetane or a similar diol.
Sequence:
Selective Monobromination: One of the two primary hydroxyl groups is selectively converted into a bromomethyl group. This can be achieved using reagents like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction).
Etherification: The remaining hydroxyl group is then methylated via the Williamson ether synthesis as described in section 2.2.2. francis-press.com
An alternative starting material for this route is 2,2-bis(bromomethyl)propane-1,3-diol, which can be cyclized to form 3-(bromomethyl)-3-(hydroxymethyl)oxetane directly. connectjournals.com This intermediate is then methylated in a subsequent step.
Route B: Pre-Functionalization Followed by Cyclization
This alternative strategy involves constructing a functionalized acyclic precursor first, followed by an intramolecular cyclization to form the oxetane ring as one of the final steps.
Starting Material: An acyclic polyol such as pentaerythritol.
Sequence:
Selective Protection/Functionalization: The starting polyol undergoes a series of reactions to selectively protect three of the four hydroxyl groups, methylate one, and convert another into a suitable leaving group (e.g., bromide or tosylate). This creates a 2,2-disubstituted 1,3-propanediol (B51772) derivative.
Intramolecular Cyclization: The resulting acyclic precursor, containing both a hydroxyl group and a leaving group in a 1,3-relationship, is treated with a base. This induces an intramolecular Williamson ether synthesis, where the internal alkoxide displaces the leaving group to form the strained four-membered oxetane ring. acs.orgmagtech.com.cn
Comparative Analysis:
| Feature | Route A (Post-Cyclization Functionalization) | Route B (Pre-Functionalization Cyclization) |
| Convergence | More convergent, starting with a core oxetane structure. | More linear, requiring sequential modification of an acyclic precursor. |
| Key Challenge | Achieving selective monobromination of a symmetric diol can be challenging and may lead to mixtures of products. | The intramolecular cyclization to form the strained oxetane ring can be kinetically slow and may require carefully optimized conditions to avoid side reactions. acs.org |
| Starting Materials | Often relies on specialized oxetane precursors like 3,3-bis(hydroxymethyl)oxetane. | Can start from more common, readily available acyclic polyols like pentaerythritol. |
| Overall Yield | Can be higher if the selective functionalization steps are efficient. | May be lower due to the longer sequence and potentially difficult cyclization step. |
| Scalability | Generally considered more straightforward for large-scale synthesis, as functional group interconversions on stable rings are often robust. rsc.org | The cyclization step may present scalability challenges. |
Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 3 Methoxymethyl Oxetane
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl substituent at the C3 position of the oxetane (B1205548) ring serves as a highly reactive electrophilic site for nucleophilic substitution. This reactivity allows for the introduction of various functional groups, modifying the side chain of the oxetane monomer, which can then be polymerized, or for post-polymerization modification of a polyoxetane chain.
The reaction of 3-(bromomethyl)-3-(methoxymethyl)oxetane with nucleophiles proceeds selectively at the primary carbon of the bromomethyl group. The bromine atom, being a good leaving group, facilitates the displacement by a wide range of nucleophiles.
Reaction Pathway : The substitution typically follows a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary alkyl halides, where the attacking nucleophile approaches the electrophilic carbon from the backside of the carbon-bromine bond, leading to an inversion of configuration. Steric hindrance around the reaction center is minimal, favoring this pathway over a unimolecular (SN1) mechanism which would involve an unstable primary carbocation.
Regioselectivity : The nucleophilic attack occurs exclusively at the exocyclic bromomethyl group rather than on the carbon atoms of the oxetane ring. The oxetane ring itself is a stable ether and is generally unreactive toward nucleophiles under neutral or basic conditions. wikipedia.org Ring-opening requires activation by strong acids or electrophiles. Therefore, the inherent reactivity of the primary alkyl bromide dictates the regioselectivity of the reaction, leaving the oxetane moiety intact for subsequent transformations like polymerization. This high degree of regioselectivity is crucial for its use as a functional monomer.
The SN2 reactivity of the bromomethyl group enables its conversion into a wide array of other functionalities. This versatility is key to designing oxetane-based monomers and polymers with tailored properties. For example, the analogous transformation of poly(3-mesyloxymethyl-3-methyl oxetane), where mesylate is also an excellent leaving group, to poly(3-azidomethyl-3-methyl oxetane) demonstrates the feasibility of these substitution reactions on the polymer backbone. acs.org
| Nucleophile | Reagent Example | Resulting Functional Group | Product Side Chain |
|---|---|---|---|
| Azide (B81097) | Sodium Azide (NaN3) | Azidomethyl | -CH2N3 |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxymethyl | -CH2OH |
| Cyanide | Sodium Cyanide (NaCN) | Cyanomethyl | -CH2CN |
| Thiolate | Sodium Thiophenoxide (NaSPh) | (Phenylthio)methyl | -CH2SPh |
| Carboxylate | Sodium Acetate (CH3COONa) | Acetoxymethyl | -CH2OCOCH3 |
Ring-Opening Reactions of the Oxetane Moiety
The significant ring strain of the four-membered oxetane ring (approximately 107 kJ/mol) is the primary driving force for its ring-opening reactions, most notably in polymerization processes. wikipedia.org This reaction proceeds readily under cationic conditions.
Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetanes. The process is initiated by electrophilic species, such as Lewis acids or protonic superacids, which activate the oxygen atom of the oxetane ring. wikipedia.org The propagation then proceeds via one of two main mechanisms: the Active Chain End (ACE) mechanism or the Activated Monomer Mechanism (AMM). researchgate.net The operative mechanism is determined by factors including the monomer's basicity and the presence of protic compounds like alcohols or water. acs.org
The ACE mechanism is the classical pathway for the CROP of cyclic ethers like oxetane. researchgate.netacs.org In this process, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain.
Initiation : An initiator (e.g., a carbocation or a Lewis acid complex) attacks the oxygen atom of a monomer molecule, forming a tertiary oxonium ion.
Propagation : The propagation step involves the nucleophilic attack of the oxygen atom of an incoming monomer on one of the α-carbon atoms of the cyclic oxonium ion at the chain end. This attack opens the ring and regenerates the tertiary oxonium ion at the new chain end, allowing the process to repeat.
Characteristics : For oxetanes, the ACE mechanism is often dominant because the monomer is a strong nucleophile and is more basic than the ether oxygens in the resulting polymer backbone. acs.org This mechanism can lead to living polymerization under specific conditions, allowing for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. rsc.orgrsc.orgaston.ac.uk In some systems, a dynamic equilibrium can exist between the "active" propagating species and "dormant" species, which can be used to control the polymerization process. rsc.org
In the Activated Monomer Mechanism (AMM), the monomer itself is the activated species, rather than the polymer chain end. researchgate.netacs.org This mechanism becomes significant, particularly in the presence of protic substances (e.g., alcohols).
Activation/Initiation : A proton from an initiator or a protic additive protonates the oxygen atom of a monomer molecule, forming a secondary oxonium ion. This protonated monomer is now a highly activated electrophile.
Propagation : The neutral terminal group of the growing polymer chain (typically a hydroxyl group) acts as the nucleophile, attacking the activated (protonated) monomer. This step opens the ring, elongates the polymer chain, and transfers the proton to the newly added monomer unit, regenerating the hydroxyl-terminated chain and preparing the next monomer for activation.
Coexistence with ACE : For oxetane polymerization, the AMM often coexists with the ACE mechanism. acs.orgresearchgate.netacs.org The relative contribution of each mechanism depends on the reaction conditions. The presence of alcohols or water favors the AMM. A useful diagnostic tool to distinguish between the two pathways is the "ion-trapping" method, where a strong nucleophile like a phosphine (B1218219) is added to the system. acs.org In a pure ACE polymerization, this results in alkylated phosphonium (B103445) ions, whereas in an AMM polymerization, protonated phosphonium ions are detected. acs.org
| Feature | Active Chain End (ACE) Mechanism | Activated Monomer Mechanism (AMM) |
|---|---|---|
| Active Species | Tertiary oxonium ion at the polymer chain end | Protonated monomer |
| Propagating Chain End | Cationic (oxonium ion) | Neutral (typically hydroxyl group) |
| Attacking Nucleophile | Monomer | Polymer chain end |
| Role of Protic Additives | Can act as transfer agents or co-initiators | Essential; act as the nucleophilic chain carrier |
| Prevalence in Oxetanes | Generally the dominant mechanism | Can coexist with ACE, favored by protic conditions |
Cationic Ring-Opening Polymerization (CROP) Mechanisms
Role of Lewis Acid Catalysis and Initiator Systems in Polymerization
The cationic ring-opening polymerization of oxetanes, including this compound, is a prominent method for synthesizing polyethers. This process is typically initiated by Lewis acids, which activate the oxetane monomer towards nucleophilic attack.
Common Lewis acid catalysts used for the polymerization of substituted oxetanes include boron trifluoride etherate (BF₃·OEt₂). The polymerization of 3,3-bis(chloromethyl)oxetane, a structurally related monomer, has been studied using BF₃ as a catalyst. The kinetics of this polymerization are complex and can be influenced by the presence of co-catalysts such as water. In some systems, the rate of polymerization is first order with respect to the monomer, catalyst, and co-catalyst at specific ratios.
Initiator systems play a crucial role in defining the architecture of the resulting polymer. For instance, in the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, a core molecule like 1,1,1-tris(hydroxymethyl)propane can be used as an initiator to create hyperbranched polyethers. nih.gov Similarly, diols such as butane-1,4-diol have been employed as initiators in the cationic copolymerization of epichlorohydrin (B41342) and 3,3-bis(bromomethyl)oxetane (B1265868). The choice of initiator can influence the final molecular weight and functionality of the polymer.
The mechanism of cationic polymerization of oxetanes can proceed through two main pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. In the ACE mechanism, the active propagating species is a tertiary oxonium ion at the end of the polymer chain. In the AM mechanism, the monomer is activated by the initiator, and propagation occurs by the attack of the hydroxyl group of the growing chain on the activated monomer. Studies on the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane have shown that both secondary and tertiary oxonium ions can be present, indicating a contribution from both ACE and AM mechanisms. This dual mechanism can lead to branched polymer structures.
Table 1: Initiator and Catalyst Systems in Oxetane Polymerization
| Monomer | Initiator/Core Molecule | Catalyst | Polymer Architecture |
| 3-Ethyl-3-(hydroxymethyl)oxetane | 1,1,1-Tris(hydroxymethyl)propane | Boron trifluoride diethyl etherate | Hyperbranched |
| Epichlorohydrin & 3,3-Bis(bromomethyl)oxetane | Butane-1,4-diol | Boron trifluoride etherate | Copolymer |
| 3-Ethyl-3-(hydroxymethyl)oxetane & Polyethylene (B3416737) glycol | - | Boron trifluoride diethyl etherate | Tri-block copolymer |
Controlled Polymerization for Tailored Polyether Architectures
Achieving control over the polymerization process is essential for designing polyethers with specific, tailored architectures. By carefully selecting the initiator, catalyst, and reaction conditions, it is possible to synthesize polymers with varying topologies, such as linear, branched, hyperbranched, and block copolymers.
The use of a core initiator molecule is a key strategy for creating well-defined branched structures. For example, the synthesis of hyperbranched polyoxetanes from 3-ethyl-3-(hydroxymethyl)oxetane using 1,1,1-tris(hydroxymethyl)propane as a core allows for control over the molar mass and results in polymers with lower dispersity compared to homopolymerization. nih.gov The ratio of monomer to core molecule can be adjusted to control the degree of branching and the final molecular weight of the polymer. nih.gov
Block copolymers can also be synthesized through the controlled polymerization of oxetanes. For instance, tri-block copolymers of linear polyethylene glycol (PEG) and hyperbranched poly-3-ethyl-3-(hydroxymethyl)oxetane have been prepared via cationic ring-opening polymerization using BF₃OEt₂ as the initiator. diva-portal.org In this "grafting-from" approach, the hydroxyl groups of PEG act as initiating sites for the polymerization of the oxetane monomer. The resulting "dumbbell-shaped" polyethers exhibit thermal properties that can be tuned by varying the amount of the hyperbranched polyoxetane component. diva-portal.org
The choice of reaction conditions, such as temperature and monomer addition rate, also influences the polymer architecture. In the cationic polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, intramolecular chain transfer to the polymer can occur, leading to the formation of cyclic fragments within the macromolecule. This side reaction can limit chain growth and affect the final molecular weight and degree of branching.
Non-Polymerization Ring-Opening Transformations
Due to the inherent strain in the four-membered ring, oxetanes are susceptible to ring-opening reactions under various conditions, even in the absence of polymerization. beilstein-journals.org These transformations are often catalyzed by acids or promoted by nucleophiles and can lead to a variety of functionalized acyclic products.
Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, making the ring more susceptible to nucleophilic attack. In the presence of an alcohol, this can lead to a trans-etherification reaction, resulting in the ring-opening of the oxetane and the formation of a new ether linkage. While specific studies on the acid-catalyzed trans-etherification of this compound are not prevalent in the provided search results, the general reactivity of oxetanes suggests this pathway is plausible. For instance, 3-aryloxetan-3-ols can undergo Brønsted acid-catalyzed reactions with 1,2-diols to form 1,4-dioxanes. nih.gov This process involves the activation of the oxetanol, reaction with the diol, and subsequent intramolecular ring-opening of the oxetane. nih.gov
The ring-opening of unsymmetrical oxetanes can be influenced by both steric and electronic effects. magtech.com.cn Strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen (a steric effect), while in the presence of acids, weaker nucleophiles can attack the more substituted carbon (an electronic effect). magtech.com.cn
Lewis acids can also catalyze selective ring-opening reactions. magtech.com.cn For example, the reaction of fluoroalkylidene-oxetanes with bromide ions in the presence of BF₃·Et₂O can lead to the formation of tetrasubstituted fluoroalkenes with excellent geometric control. beilstein-journals.org The regioselectivity of such reactions is governed by electronic rather than steric influences, even in the presence of bulky substituents. beilstein-journals.org
Reactivity of the Methoxymethyl Group
The methoxymethyl (MOM) group in this compound is a common protecting group for alcohols in organic synthesis. wikipedia.orgadichemistry.com Its reactivity is primarily centered around its cleavage or deprotection to reveal the underlying hydroxyl group, which can then be used for further functionalization.
The MOM group is an acetal (B89532) and is therefore labile under acidic conditions. adichemistry.com Cleavage is typically achieved using a range of Brønsted or Lewis acids. wikipedia.org
Common methods for the deprotection of MOM ethers include:
Acid Hydrolysis: Treatment with dilute aqueous acids, such as hydrochloric acid in a protic solvent like methanol, is a standard method for MOM group removal. adichemistry.com
Lewis Acid-Catalyzed Cleavage: A variety of Lewis acids can be employed for the selective cleavage of MOM ethers. For example, a combination of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH) has been shown to rapidly and selectively deprotect MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols, often in high yields and in the presence of other protecting groups. researchgate.net Bismuth trichloride (B1173362) (BiCl₃) in acetonitrile/water is another mild and efficient reagent for the cleavage of phenolic MOM ethers. morressier.com
Other Reagents: Carbon tetrabromide (CBr₄) in isopropanol (B130326) has also been reported as a catalytic system for the hydrolysis of MOM ethers. researchgate.net
Further Functionalization Pathways and Derivatization
The chemical structure of this compound offers two primary loci for further functionalization: the reactive carbon-bromine bond of the bromomethyl group and the strained four-membered oxetane ring. The derivatization pathways at these sites are largely distinct, allowing for selective chemical modifications. The primary alkyl bromide is highly susceptible to nucleophilic substitution, while the oxetane ring, particularly in 3,3-disubstituted systems, is relatively stable but can undergo ring-opening reactions under specific, typically acidic, conditions. chemrxiv.orgnih.gov
Nucleophilic Substitution at the Bromomethyl Group
The presence of a primary bromomethyl group provides a versatile handle for introducing a wide array of functional groups via bimolecular nucleophilic substitution (SN2) reactions. researchgate.net The oxetane ring is generally stable under the neutral or basic conditions often employed for these substitutions. chemrxiv.org This allows for the selective modification of the side chain without disrupting the core heterocyclic structure.
Research on analogous 3-(bromomethyl)-3-substituted oxetanes demonstrates the viability of this approach. For instance, reactions with various nitrogen, oxygen, and sulfur nucleophiles proceed efficiently, resulting in the displacement of the bromide anion. nih.gov Common transformations include the introduction of azides, amines, and thiols. The reaction of bromomethyloxetane derivatives with sodium azide in a suitable solvent like dimethylformamide (DMF) yields the corresponding azidomethyl product, which can be further transformed, for example, into triazoles via cycloaddition reactions. nih.govresearchgate.net Similarly, displacement of the bromide by primary or secondary amines can be achieved to introduce amino functionalities. nih.gov
A significant derivatization pathway involves the reaction with primary amines to form spirocyclic systems. In a related compound, 3,3-bis(bromomethyl)oxetane, reaction with a primary aniline (B41778) in the presence of a base leads to a double displacement, forming a 2-oxa-6-azaspiro[3.3]heptane ring system. nih.gov This highlights a powerful strategy for converting this compound into more complex heterocyclic structures.
| Nucleophile | Reagent Example | Expected Product Structure | Product Name Example | Typical Conditions (Based on Analogs) |
|---|---|---|---|---|
| Azide | Sodium Azide (NaN3) | ![]() | 3-(Azidomethyl)-3-(methoxymethyl)oxetane | DMF, 80-85°C chemrxiv.orgresearchgate.net |
| Amine (Primary) | Benzylamine | ![]() | N-Benzyl-1-(3-(methoxymethyl)oxetan-3-yl)methanamine | Base (e.g., K2CO3), MeCN or DMF, Heat nih.gov |
| Thiolate | Sodium thiomethoxide (NaSMe) | ![]() | 3-(Methoxymethyl)-3-((methylthio)methyl)oxetane | DMF, ~40°C chemrxiv.org |
| Imidazole | Imidazole | ![]() | 1-((3-(Methoxymethyl)oxetan-3-yl)methyl)-1H-imidazole | Base (e.g., NaH), NaI, DMF nih.gov |
Functionalization via Oxetane Ring-Opening
The oxetane ring possesses approximately 25.5 kcal/mol of ring strain, making it susceptible to ring-opening reactions, though it is less reactive than the corresponding oxirane (epoxide) ring. nih.gov 3,3-Disubstituted oxetanes exhibit enhanced stability, particularly towards basic conditions, but will undergo cleavage in the presence of strong Brønsted or Lewis acids. chemrxiv.orgnih.govethz.ch This reactivity provides a pathway to linear, functionalized propane-1,3-diol derivatives.
Acid-catalyzed ring-opening typically involves protonation of the oxetane oxygen, followed by nucleophilic attack on one of the ring carbons. For 3,3-disubstituted oxetanes, the reaction with nitric acid in dichloromethane (B109758) has been shown to yield 2,2-disubstituted propane-1,3-diol dinitrates. rsc.org In the presence of a nucleophile and a Brønsted or Lewis acid catalyst, the oxetane can be opened to form a variety of products. For example, reactions with alcohols or diols can lead to the formation of ether-alcohols or 1,4-dioxanes, respectively. nih.govresearchgate.net The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the substituents at the 3-position. researchgate.net
| Reagent/Catalyst | Nucleophile | Expected Product Structure | Product Class | Typical Conditions (Based on Analogs) |
|---|---|---|---|---|
| Nitric Acid (HNO3) | Nitrate (B79036) (from HNO3) | ![]() | Diol Dinitrate | CH2Cl2, Anhydrous rsc.org |
| Brønsted Acid (e.g., Tf2NH) | 1,2-Diol (e.g., Ethylene Glycol) | ![]() | Substituted 1,4-Dioxane | CH2Cl2nih.gov |
| Lewis Acid (e.g., BF3·OEt2) | Thiol (R-SH) | ![]() | Hydroxy-substituted Thioether | THF, -78°C researchgate.net |
| Hydrobromic Acid (HBr) | Bromide (Br-) | ![]() | Bromohydrin | Acetic Acid, Diethyl Ether nih.gov |
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(bromomethyl)-3-(methoxymethyl)oxetane. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular framework.
While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the compound's structure. These predictions are crucial for identifying the key structural motifs of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The oxetane (B1205548) ring protons, being diastereotopic, would likely appear as two distinct multiplets. The protons of the bromomethyl and methoxymethyl groups, as well as the methyl group, would also exhibit characteristic chemical shifts.
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxetane ring (-CH₂-O-) | ~4.4 - 4.8 | m | 4H |
| Bromomethyl (-CH₂Br) | ~3.6 - 3.8 | s | 2H |
| Methoxymethyl (-CH₂-O-) | ~3.5 - 3.7 | s | 2H |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Six distinct signals are anticipated, corresponding to the quaternary carbon of the oxetane ring, the two oxetane methylene (B1212753) carbons, the bromomethyl carbon, the methoxymethyl carbon, and the methyl carbon.
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Quaternary Oxetane (C3) | ~40 - 45 |
| Oxetane ring (-CH₂-O-) | ~78 - 82 |
| Bromomethyl (-CH₂Br) | ~35 - 40 |
| Methoxymethyl (-CH₂-O-) | ~75 - 80 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the key vibrational modes would be associated with the C-O-C stretch of the ether and oxetane ring, the C-Br stretch, and various C-H stretches.
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-O (Ether/Oxetane) | Stretch | 1000 - 1300 |
| C-O-C (Oxetane Ring) | Ring Vibration | ~980 |
Note: The C-O-C stretching band for the strained oxetane ring is a particularly characteristic feature.
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. The monoisotopic mass of this compound (C₆H₁₁BrO₂) is 193.99425 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass. Theoretical collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts. uni.lu
Predicted Mass Spectrometry Data
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 195.00153 | 122.3 |
| [M+Na]⁺ | 216.98347 | 132.1 |
| [M+NH₄]⁺ | 212.02807 | 140.0 |
Data sourced from computational predictions. uni.lu
Common fragmentation pathways would likely involve the loss of the bromine atom, the methoxy (B1213986) group, or cleavage of the oxetane ring.
Advanced Analytical Methodologies for Complex Mixtures and Reaction Monitoring
While specific advanced analytical methods for the analysis of this compound are not detailed in the available literature, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be indispensable. These hyphenated techniques are essential for separating the compound from complex reaction mixtures, identifying impurities, and monitoring the progress of synthetic reactions in real-time.
Computational Chemistry and Theoretical Studies
Computational methods provide valuable insights into the structural and energetic properties of molecules that can be difficult to determine experimentally.
The four-membered oxetane ring is characterized by significant ring strain, estimated to be around 25.5 kcal/mol for the parent compound. nih.govbeilstein-journals.org This strain arises from the deviation of its bond angles from the ideal tetrahedral value. nih.govbeilstein-journals.org Unlike the planar representation often seen in 2D drawings, the oxetane ring typically adopts a puckered conformation to alleviate some of the eclipsing strain between adjacent hydrogen atoms. nih.govbeilstein-journals.org
For 3,3-disubstituted oxetanes like this compound, the presence of two bulky substituents at the C3 position significantly influences the ring's conformation and stability. acs.orgnih.gov These substituents can increase the degree of puckering in the ring. acs.org Furthermore, the steric bulk of the groups at the C3 position can sterically hinder the approach of nucleophiles, making 3,3-disubstituted oxetanes generally more stable towards acid-catalyzed ring-opening reactions compared to other substituted oxetanes. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, would be employed to determine the most stable puckered conformation, calculate the ring strain energy specific to this substitution pattern, and map the potential energy surface of the molecule.
Reaction Mechanism Prediction and Transition State Analysis
The reaction mechanisms involving this compound are primarily dictated by the two reactive centers: the electrophilic carbon of the bromomethyl group and the strained oxetane ring. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the pathways and transition states for reactions involving substituted oxetanes. beilstein-journals.org
Nucleophilic Substitution at the Bromomethyl Group: The primary reaction pathway for the bromomethyl group is nucleophilic substitution (SN2). The mechanism involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.
Predicted Mechanism: The reaction is predicted to proceed through a concerted, bimolecular transition state. Computational models would show the simultaneous formation of the new nucleophile-carbon bond and the cleavage of the carbon-bromine bond. Steric hindrance from the adjacent methoxymethyl group and the oxetane ring itself can influence the activation energy of this transition state.
Transition State Analysis: Analysis of the transition state geometry would likely reveal an elongated C-Br bond and a partially formed C-Nu bond, with the nucleophile, carbon, and leaving group arranged in a nearly linear fashion. The energy of this transition state determines the reaction rate. For instance, reactions with nucleophiles like sodium azide (B81097) are confirmed to proceed via a bimolecular mechanism.
Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening under acidic conditions due to its inherent ring strain (approximately 25.5 kcal/mol). beilstein-journals.org Lewis or Brønsted acids can catalyze this process.
Predicted Mechanism (Acid-Catalyzed): The mechanism initiates with the protonation or coordination of a Lewis acid to the oxetane oxygen atom, making the ring more electrophilic. This is followed by a nucleophilic attack on one of the ring carbons (C2 or C4). For a 3,3-disubstituted oxetane, the attack typically occurs at the less sterically hindered C2 or C4 positions. The regioselectivity of this attack can be predicted by analyzing the stability of the resulting transition states. Computational studies on similar systems have explored neutral-concerted, acid-catalyzed, and dissociative pathways. acs.orgillinois.edu
Transition State Analysis: Transition state calculations for the ring-opening would model the structure and energy of the activated complex. In an SN2-like mechanism, the transition state would involve the attacking nucleophile and the leaving group (the oxygen atom as part of the ring) in a pseudo-axial orientation on the carbon being attacked. The stability of this transition state is influenced by steric and electronic factors of the substituents.
The table below summarizes the predicted reaction mechanisms for this compound.
| Reaction Type | Reagents/Conditions | Predicted Mechanism | Key Transition State Features |
|---|---|---|---|
| Nucleophilic Substitution | Nucleophiles (e.g., NaN₃, NaOMe) | Sₙ2 | Trigonal bipyramidal geometry at the α-carbon; simultaneous bond-forming and bond-breaking. |
| Ring-Opening | Strong Acids (e.g., H₂SO₄, Lewis Acids) | Acid-Catalyzed Sₙ2 | Protonated oxetane oxygen; backside attack of a nucleophile on a ring carbon. |
| Elimination | Strong, non-nucleophilic bases (e.g., DBU) | E2 | Anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. |
Structure-Reactivity Relationship Studies of Substituted Oxetanes
The reactivity of oxetane derivatives is intricately linked to their substitution patterns. The nature, number, and position of substituents on the oxetane ring govern its stability and reaction pathways. nih.gov
Influence of 3,3-Disubstitution: The compound this compound features a 3,3-disubstitution pattern, which has significant implications for its reactivity and stability.
Stability: Generally, 3,3-disubstituted oxetanes are among the most stable derivatives. nih.gov The substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbitals, thereby reducing the likelihood of ring-opening reactions compared to 2-substituted or monosubstituted oxetanes. nih.gov This increased stability makes the 3,3-disubstituted oxetane a valuable scaffold in fields like medicinal chemistry. beilstein-journals.orgacs.org
Reactivity of Exocyclic Groups: The stability of the ring directs reactivity towards the exocyclic functional groups. In this case, the bromomethyl group is the primary site for chemical modification via nucleophilic substitution, as the ring itself is relatively inert under neutral or basic conditions.
Electronic and Steric Effects: The electronic properties of the substituents also play a crucial role.
Electron-donating vs. Electron-withdrawing Groups: While the methoxymethyl group has a slight inductive electron-withdrawing effect due to the oxygen atom, it does not drastically alter the ring's reactivity. However, strongly electron-donating groups at the C2 position can destabilize the oxetane ring. nih.gov
Puckering of the Ring: The introduction of substituents at the C3 position increases unfavorable eclipsing interactions, leading to a more puckered ring conformation compared to the nearly planar unsubstituted oxetane. acs.org This puckering can affect the accessibility of the ring's oxygen lone pairs and the trajectory of approaching reagents. illinois.edu
The following table outlines the relationship between substitution patterns and reactivity in oxetanes.
| Substitution Pattern | General Stability | Primary Reaction Pathway(s) | Example Compound Class |
|---|---|---|---|
| Unsubstituted | Moderate | Ring-opening with nucleophiles/acids. | Oxetane |
| 2-Monosubstituted | Less Stable | Ring scission, oxidation. acs.org | 2-Alkyloxetanes |
| 3-Monosubstituted | Moderate | Oxidation of bridging methylene carbon. acs.org | 3-Alkyloxetanes |
| 3,3-Disubstituted | Most Stable | Reactions at exocyclic substituents; ring-opening under harsh acidic conditions. nih.gov | this compound |
Applications in Advanced Chemical Synthesis and Material Science
A Versatile Building Block in Organic Synthesis
The inherent ring strain of the oxetane (B1205548) moiety in 3-(bromomethyl)-3-(methoxymethyl)oxetane, estimated to be around 25.5 kcal/mol, makes it susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that yield highly functionalized acyclic structures. beilstein-journals.org Concurrently, the presence of a reactive bromomethyl group provides a readily accessible handle for a wide range of substitution reactions. This dual reactivity profile underpins its utility as a versatile precursor in the synthesis of intricate molecular designs.
Synthesis of Complex Molecular Scaffolds
The strategic application of this compound has been demonstrated in the construction of complex molecular scaffolds, particularly spirocyclic systems. dntb.gov.ua Spiro-oxetanes are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties in drug candidates. The synthesis of these scaffolds often involves a Williamson etherification, where the bromomethyl group acts as an electrophile for an intramolecular cyclization. acs.org
For instance, the synthesis of spirocyclic oxetanes can be achieved in a two-step process starting from a related diol precursor, which is then converted to a dimesylate followed by a base-mediated cyclization. The yields for such Williamson etherification reactions are often moderate to good, highlighting the efficiency of this approach. rsc.org The ability to introduce the oxetane ring fused to other cyclic systems opens up new avenues for exploring novel chemical space in drug discovery and other areas of chemical research.
Modular Assembly of Functional Compounds
The distinct reactivity of the bromomethyl and methoxymethyl groups allows for a modular and sequential approach to the assembly of functional compounds. The bromomethyl group can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce diverse functionalities. This modularity is crucial for creating libraries of related compounds with varying properties for screening in drug discovery or materials science applications.
Recent advancements in synthetic methodologies have further expanded the toolkit for functionalizing oxetanes. For example, photoredox/nickel cross-coupling catalysis has been employed for the synthesis of 3-amino-3-aryloxetanes, demonstrating the compatibility of the oxetane ring with modern catalytic systems. beilstein-journals.org Such methods allow for the late-stage functionalization of complex molecules, a highly desirable feature in the development of new pharmaceuticals and agrochemicals.
Polymer Chemistry and Functional Polymer Development
In the field of polymer chemistry, this compound serves as a valuable monomer for the synthesis of functionalized polyethers through cationic ring-opening polymerization (CROP). wikipedia.org The resulting polymers possess a polyether backbone with pendant bromomethyl and methoxymethyl groups, which can be further modified to impart specific properties to the material.
Synthesis of Functionalized Polyethers from Oxetane Monomers
The CROP of oxetane monomers is a well-established method for producing polyethers with controlled molecular weights and narrow polydispersity indices. energetic-materials.org.cn The polymerization is typically initiated by a cationic species, such as a Lewis acid or a superacid, which activates the oxetane ring for nucleophilic attack by another monomer unit. The presence of the electron-withdrawing bromomethyl group can influence the reactivity of the oxetane monomer and the properties of the resulting polymer.
The general mechanism for the cationic ring-opening polymerization of oxetanes involves the formation of a tertiary oxonium ion as the propagating species. wikipedia.org The polymerization of 3,3-disubstituted oxetanes, such as this compound, can lead to linear polymers with regularly spaced functional groups along the polymer chain.
Development of Polymers with Tunable Properties
The pendant functional groups on the polyether backbone derived from this compound offer a versatile platform for tuning the properties of the resulting polymer. The bromomethyl groups can be converted to a wide array of other functionalities through post-polymerization modification reactions. This allows for the precise control of properties such as surface activity and mechanical strength.
For example, the introduction of polar or non-polar side chains can significantly alter the polymer's solubility and surface energy. dntb.gov.ua This tunability is highly advantageous for designing polymers for specific applications, such as coatings with desired wetting properties or biocompatible materials for biomedical applications.
The table below illustrates the potential for tuning polymer properties through the modification of the bromomethyl group.
| Modification Reaction | Reagent | Resulting Functional Group | Potential Impact on Polymer Properties |
| Azidation | Sodium Azide (B81097) | Azidomethyl | Increased energy content, precursor for "click" chemistry |
| Amination | Ammonia or Primary/Secondary Amines | Aminomethyl | Increased hydrophilicity, pH-responsiveness |
| Thiolation | Sodium Hydrosulfide | Mercaptomethyl | Adhesion to metal surfaces, crosslinking capability |
| Etherification | Sodium Alkoxide | Alkoxymethyl | Tunable solubility and thermal properties |
Applications in Specialty Coatings, Adhesives, and Advanced Materials
The unique properties of polyethers derived from functionalized oxetanes make them attractive candidates for a variety of high-performance applications. Their polyether backbone provides flexibility and good thermal stability, while the pendant functional groups can be tailored to enhance adhesion, chemical resistance, and other desired characteristics.
In the realm of specialty coatings, these polymers can be formulated to provide surfaces with specific properties, such as hydrophobicity or biocompatibility. nih.gov The ability to precisely control the chemical functionality of the polymer surface is a key advantage in developing advanced coatings for applications ranging from anti-fouling marine paints to biomedical implants.
As adhesives, oxetane-based polyethers can exhibit strong adhesion to a variety of substrates due to the presence of the polar ether linkages in the backbone. nih.govresearchgate.net The functional side chains can be further utilized to enhance adhesion to specific surfaces or to enable crosslinking for improved mechanical strength and durability. For instance, hyperbranched polyoxetanes have been investigated as hot-melt adhesives, demonstrating good adhesion to polar substrates. nih.govresearchgate.net The shear strengths of such adhesives have been reported in the range of 0.39–1.32 MPa. researchgate.net
Furthermore, the versatility of this compound as a monomer opens up possibilities for the creation of a wide range of advanced materials. By copolymerizing it with other monomers, block copolymers with unique microphase-separated structures can be obtained. These materials can find applications in areas such as nanotechnology, drug delivery, and energetic materials. dntb.gov.uaresearchgate.net
Role in Precursor Chemistry for Engineered Materials
The primary application of halogenated oxetanes, such as the bromo- and chloro-derivatives, lies in their function as precursors for more complex and functionalized monomers. These precursors are particularly significant in the synthesis of energetic materials, where the introduction of explosophoric groups like azide (-N₃) or nitrate (B79036) ester (-ONO₂) is crucial.
In a typical synthetic pathway, a brominated oxetane undergoes nucleophilic substitution to replace the bromine atom with an energetic moiety. For instance, reaction with sodium azide can convert the bromomethyl group into an azidomethyl group, yielding a monomer suitable for the synthesis of energetic binders for propellants and explosives. The resulting energetic polymers, often polyethers derived from the ring-opening of the oxetane ring, exhibit desirable properties such as low viscosity and good mechanical strength after curing.
While direct research on this compound is scarce, extensive studies on analogous compounds like 3-(bromomethyl)-3-methyloxetane (B152769) (BMMO) and 3,3-bis(bromomethyl)oxetane (B1265868) provide a framework for its potential applications. These compounds are key intermediates in the production of well-known energetic plasticizers and binders such as poly(3-azidomethyl-3-methyloxetane) (polyAMMO) and poly(3,3-bis(azidomethyl)oxetane) (polyBAMO). uni-muenchen.denih.govresearchgate.net The synthesis of these energetic polymers often involves the initial polymerization of the halogenated precursor followed by a post-polymerization azidation step, or the synthesis of the energetic monomer prior to polymerization. mdpi.com
The methoxymethyl group in this compound would likely influence the properties of the resulting polymers. It could, for example, affect the glass transition temperature, solubility, and mechanical properties of the final material. The ether linkage in the methoxymethyl group might enhance flexibility and compatibility with other components in a composite material.
Table 1: Structurally Related Oxetane Precursors and their Energetic Derivatives
| Precursor Compound | Chemical Formula | Energetic Derivative | Application |
| 3-(Bromomethyl)-3-methyloxetane (BMMO) | C₅H₉BrO | 3-Azidomethyl-3-methyloxetane (AMMO) | Energetic Binder, Plasticizer |
| 3,3-Bis(bromomethyl)oxetane | C₅H₈Br₂O | 3,3-Bis(azidomethyl)oxetane (BAMO) | Energetic Binder |
| 3-(Tosyloxymethyl)-3-methyloxetane | C₁₂H₁₆O₄S | 3-Azidomethyl-3-methyloxetane (AMMO) | Energetic Binder |
The synthesis of energetic polymers from these precursors is typically achieved through cationic ring-opening polymerization (CROP). nih.gov This method allows for the formation of polyether backbones with the energetic side chains intact. The choice of initiator and catalyst system is crucial in controlling the molecular weight and functionality of the resulting polymer. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of the strained four-membered oxetane (B1205548) ring presents inherent challenges, often requiring multi-step procedures that can be inefficient. nih.gov Consequently, a significant future direction is the development of more sustainable and atom-economical synthetic methodologies.
Emerging strategies are moving beyond traditional methods like the Williamson etherification and Paternò-Büchi reactions, which can be limited by harsh conditions or low selectivity. beilstein-journals.orgnih.gov Key areas of innovation include:
Biocatalysis : The use of enzymes offers a green alternative for synthesizing chiral oxetanes. For instance, engineered halohydrin dehalogenases have been developed for the enantioselective formation and ring-opening of oxetanes, providing a highly efficient and selective platform that is scalable for industrial applications. researchgate.net
C-H Functionalization : A novel and practical methodology couples Williamson etherification with alcohol C–H functionalization. beilstein-journals.orgnih.govresearchgate.net This approach avoids tedious substrate pre-functionalization, can be initiated from simple alcohols, and proceeds under mild conditions, making it suitable for late-stage functionalization in complex molecule synthesis. nih.govresearchgate.net
Photocatalysis : Visible-light-mediated Paternò–Büchi [2+2] cycloadditions are being explored as a more sustainable alternative to traditional UV irradiation, which can cause side product formation. nih.govthieme-connect.com This method provides a powerful tool for constructing the oxetane core under milder conditions.
Flow Chemistry : The application of flow chemistry techniques to photochemical reactions, including oxetane synthesis, is a promising avenue for improving scalability, safety, and efficiency, contributing to greener manufacturing processes. mdpi.com
These advanced synthetic strategies are directly applicable to the synthesis of asymmetrically substituted compounds like 3-(bromomethyl)-3-(methoxymethyl)oxetane, offering more efficient and environmentally benign pathways to this valuable building block.
Exploration of New Reaction Pathways and Catalytic Systems
While the stability of the 3,3-disubstituted oxetane core is a key feature for its use as a stable motif, its inherent ring strain (approximately 106 kJ/mol) can be harnessed for synthetic transformations. beilstein-journals.orgnih.gov Future research will focus on discovering new ways to selectively activate and functionalize the oxetane ring and its substituents.
Catalytic Ring-Opening : Asymmetric ring-opening of 3-substituted oxetanes using novel catalytic systems, such as chiral Brønsted acids or metal complexes, is a rapidly developing field. beilstein-journals.orgrsc.org These methods provide access to highly functionalized, chiral building blocks from readily available oxetane precursors.
Radical Chemistry : The radical reactivity of oxetanes has been historically underexplored but is now an emerging frontier. beilstein-journals.org Photocatalysis is proving to be a key enabling technology in this area. For example, dual zirconocene (B1252598) and photoredox catalysis can achieve the regioselective radical ring-opening of oxetanes to deliver more-substituted alcohols. thieme-connect.com Similarly, decatungstate photocatalysis can be used for selective C-H activation at the 2-position of the oxetane ring, allowing for functionalization while keeping the ring intact. acs.orgresearchgate.net
Dual Catalysis : The development of dual catalytic systems, such as Fe-Ni catalysis for olefin hydroarylation, is expanding the toolbox for creating complex 3,3-disubstituted oxetanes. beilstein-journals.orgnih.gov
Strain-Release Driven Reactions : The inherent ring strain can be exploited as a thermodynamic driving force. For example, the Giese addition of photochemically generated radicals to 3-alkylideneoxetanes proceeds via a strain-release mechanism, enabling the synthesis of complex oxetane amino esters. beilstein-journals.orgbeilstein-journals.org For a compound like this compound, the bromomethyl group serves as a versatile handle for nucleophilic substitution, while the methoxymethyl group influences the compound's electronic properties and solubility. Exploring new catalytic systems that can selectively act on one of these groups or the ring itself is a key area for future investigation.
Integration into Advanced Materials Platforms
The unique properties of 3,3-disubstituted oxetanes make them highly attractive building blocks for advanced materials. Their polarity, metabolic stability, and defined three-dimensional structure are being exploited in both polymer science and medicinal chemistry. acs.orgnih.govnih.gov
Advanced Polymers : Oxetane derivatives are valuable monomers for cationic ring-opening polymerization to create polyethers. rpi.eduwikipedia.org Future research is focused on creating polymers with tailored properties. For example, oxetanes bearing energetic functionalities, such as nitrate (B79036) or azide (B81097) groups, are used to synthesize energetic polymers and binders for propellant applications. rsc.org The principles used to create polymers like poly(3,3-bis-azidomethyl oxetane) (PBAMO) could be adapted for monomers like this compound to tune properties such as thermal stability and energy content. Furthermore, oxetane-based polymers are being developed for applications like self-healing materials and shape-memory polymers. ontosight.ai
Medicinal Chemistry : The integration of the oxetane motif into drug candidates is a major and growing application. acs.orgnih.gov The 3,3-disubstituted pattern is particularly valuable as it can improve a compound's aqueous solubility, metabolic stability, and lipophilicity. enamine.net The oxetane moiety in this compound can serve as a bioisosteric replacement for less stable groups, potentially enhancing the pharmacokinetic profile of a therapeutic agent. nih.govnih.gov The continued exploration of oxetanes in drug discovery campaigns is expected to yield novel therapeutics for a wide range of diseases, including cancer and viral infections. nih.gov
| Application Area | Emerging Research Focus | Potential Role of this compound |
| Polymer Science | Energetic Polymers, Self-Healing Materials, Shape-Memory Polymers | Monomer to create functional polyethers with tailored thermal and mechanical properties. |
| Medicinal Chemistry | Bioisosteric replacement, Improving PK properties | Building block to enhance solubility, metabolic stability, and target binding of drug candidates. |
Theoretical Advancements in Understanding Oxetane Reactivity
A deeper, fundamental understanding of the structure, bonding, and reactivity of oxetanes is crucial for designing new synthetic routes and applications. Theoretical and computational chemistry is playing an increasingly important role in this endeavor.
Reaction Mechanism Elucidation : Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of reactions involving oxetanes. It has been used to study the cationic ring-opening polymerization process, detailing the energetics of the transition states and intermediates. rsc.org DFT calculations have also been instrumental in understanding complex biochemical pathways, such as the enzymatic formation of the oxetane ring in the biosynthesis of Taxol, and in probing the mechanisms of photochemical ring expansions. researchgate.netresearchgate.net
Predicting Reactivity and Selectivity : Computational studies help to explain the high ring strain of oxetanes and how this strain dictates their reactivity. beilstein-journals.org Quantum chemical calculations are also employed to understand the origins of enantioselectivity in catalytic reactions, for example, by modeling the substrate-catalyst interactions in the photochemical kinetic resolution of spirocyclic oxetanes. acs.org
Future theoretical work will likely focus on developing more accurate predictive models for the reactivity of complex substituted oxetanes like this compound under various catalytic conditions. These computational insights will accelerate the discovery of new reactions and the rational design of novel materials and therapeutic agents.
Q & A
Basic: What are the primary synthetic routes for 3-(bromomethyl)-3-(methoxymethyl)oxetane, and how can reaction conditions be optimized?
Answer:
The synthesis of oxetane derivatives often involves ring-opening or functionalization of preformed oxetane scaffolds. For this compound:
- Corey’s methodology ( ) provides a foundational approach: Start with 2,2-bishydroxymethyl-1-propanol, cyclize using diethyl carbonate and KOH in ethanol to yield 3-(hydroxymethyl)oxetane. Subsequent bromination (e.g., Appel reaction) introduces the bromomethyl group.
- Alternative routes include direct alkylation of oxetane precursors. For example, 3,3-dimethyloxetane ( ) can be brominated selectively under mild conditions using NBS (N-bromosuccinimide) or HBr in the presence of a peroxide initiator.
Optimization tips :
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Key analytical methods include:
- 1H-NMR : Look for characteristic oxetane ring protons (δ 4.2–4.8 ppm) and substituent patterns (e.g., methoxymethyl singlet at δ 3.3–3.5 ppm; bromomethyl splitting near δ 3.7 ppm). Compare with published spectra ( ).
- X-ray crystallography : Resolve stereochemical ambiguities in substituted oxetanes ( ).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₆H₁₀BrO₂: calc. 193.98 g/mol).
Advanced: How can researchers resolve contradictions in polymerization outcomes for bromomethyl-oxetane derivatives?
Answer:
Conflicting data in polymerization (e.g., living vs. non-living mechanisms) arise from initiator systems and reaction conditions ( ):
- Mechanistic insights : Use BF₃·THF as a catalyst for cationic polymerization to favor "living" chain growth, but note that trace water or impurities may shift the mechanism to an "active chain end" pathway ( ).
- Experimental design :
- Control moisture rigorously (e.g., Schlenk techniques).
- Characterize polymer end groups via MALDI-TOF to detect non-hydroxylic termini.
- Adjust initiator-to-monomer ratios (e.g., 1:50) to minimize oligomer formation.
Advanced: How can metabolic stability of oxetane-containing compounds be systematically evaluated in drug discovery?
Answer:
Oxetanes are used to enhance metabolic resistance ( ). Key steps:
- In vitro assays :
- Cytochrome P450 (CYP) inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Liver microsomal stability : Incubate compounds with human liver microsomes (HLM) and measure half-life (t₁/₂). 3-Substituted oxetanes (e.g., γ-secretase inhibitor in ) show reduced CYP3A4 oxidation due to lower lipophilicity.
- Structure-activity relationship (SAR) :
- Replace cyclohexyl with oxetane to reduce logP by ~1 unit.
- Use radiolabeled analogs (³H/¹⁴C) to track metabolite formation via LC-MS.
Basic: What safety protocols are critical for handling bromomethyl-oxetane derivatives?
Answer:
Based on SDS data (Evidences 2, 10, 13):
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for all manipulations.
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent moisture ingress ( ).
- Spill management : Neutralize brominated compounds with sodium bicarbonate or sand; avoid water to prevent exothermic reactions.
Advanced: How do substituents on oxetanes influence physicochemical and pharmacokinetic properties?
Answer:
Substituent effects are context-dependent ( ):
- Solubility : Replacing gem-dimethyl with oxetane increases aqueous solubility by 4–4000× ( ).
- Conformational effects : 3-Substituted oxetanes stabilize synclinal conformations in aliphatic chains, altering binding affinity (e.g., γ-secretase inhibitors; ).
- Lipophilicity : Use ClogP calculations (e.g., MarvinSketch) to predict logP reductions. For example, 3-(methoxymethyl) groups lower logP by ~0.5 compared to methyl.
Advanced: What strategies mitigate undesired side reactions during oxetane functionalization?
Answer:
- Protecting groups : Use orthoesters (e.g., OBO groups; ) to protect hydroxyl intermediates during bromination.
- Temperature control : Maintain reactions below 0°C during bromomethylation to prevent ring-opening ( ).
- Catalyst selection : Employ Lewis acids like BF₃ for controlled electrophilic substitutions ( ).
Basic: What are the regulatory considerations for novel oxetane derivatives in research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








